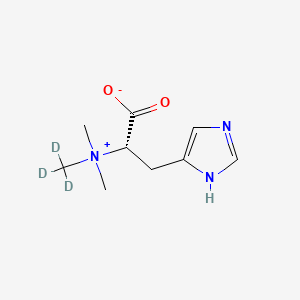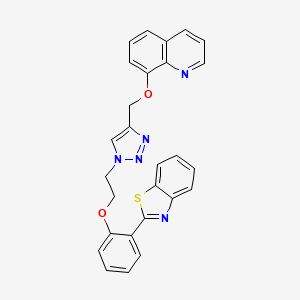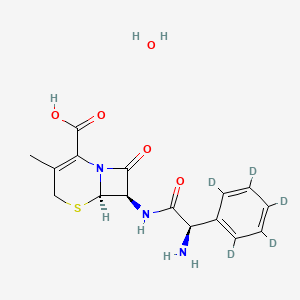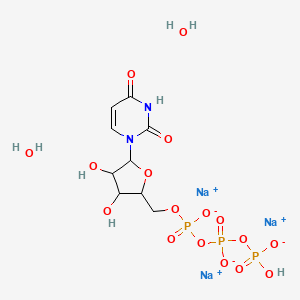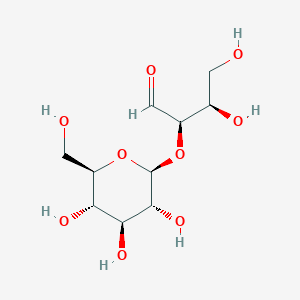
Erythrose, 2-O-|A-D-glucopyranosyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erythrose, 2-O-|A-D-glucopyranosyl- is a glycoside compound that has garnered significant attention due to its diverse applications in various fields such as chemistry, biology, medicine, and industry. Glycosides are compounds in which a sugar molecule is bound to another functional group via a glycosidic bond. This particular compound is a derivative of erythrose, a tetrose sugar, and is linked to a glucopyranosyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Erythrose, 2-O-|A-D-glucopyranosyl- can be achieved through enzymatic methods. Enzymatic synthesis involves the use of specific enzymes to catalyze the formation of the glycosidic bond. For instance, glycosyltransferases are commonly used to transfer the glucopyranosyl group to erythrose. The reaction conditions typically involve an aqueous medium, optimal pH, and temperature specific to the enzyme used .
Industrial Production Methods
Industrial production of glycoside compounds like Erythrose, 2-O-|A-D-glucopyranosyl- often relies on biotechnological processes. These processes utilize microbial fermentation and enzymatic catalysis to achieve high yields and purity. The use of recombinant microorganisms engineered to overexpress the necessary enzymes is a common approach .
Analyse Chemischer Reaktionen
Types of Reactions
Erythrose, 2-O-|A-D-glucopyranosyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form corresponding acids.
Reduction: The carbonyl group in erythrose can be reduced to form sugar alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or ammonia (NH₃) for amination are commonly employed.
Major Products
The major products formed from these reactions include erythronic acid (from oxidation), erythritol (from reduction), and various substituted erythrose derivatives (from substitution reactions) .
Wissenschaftliche Forschungsanwendungen
Erythrose, 2-O-|A-D-glucopyranosyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex glycosides and oligosaccharides.
Biology: It serves as a model compound for studying glycosylation processes and enzyme-substrate interactions.
Wirkmechanismus
The mechanism by which Erythrose, 2-O-|A-D-glucopyranosyl- exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The glucopyranosyl group can be cleaved by glycosidases, releasing erythrose, which can then participate in various metabolic pathways. The compound’s stability and bioavailability are enhanced by the glycosidic bond, making it a valuable compound in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G)
- 2-O-α-D-glucosyl glycerol (α-GG)
- Arbutin
- α-Glucosyl hesperidin (Hsp-G)
Uniqueness
Erythrose, 2-O-|A-D-glucopyranosyl- is unique due to its specific structure and the presence of the erythrose moiety. This structural uniqueness imparts distinct chemical and biological properties compared to other glycosides. For instance, AA-2G is a stable derivative of ascorbic acid, while α-GG and arbutin have different aglycone parts, leading to varied applications and stability profiles .
Eigenschaften
Molekularformel |
C10H18O9 |
|---|---|
Molekulargewicht |
282.24 g/mol |
IUPAC-Name |
(2R,3R)-3,4-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanal |
InChI |
InChI=1S/C10H18O9/c11-1-4(14)5(2-12)18-10-9(17)8(16)7(15)6(3-13)19-10/h2,4-11,13-17H,1,3H2/t4-,5+,6-,7-,8+,9-,10-/m1/s1 |
InChI-Schlüssel |
RBCGCCLPRSZZCE-RDJCPNPNSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@@H](CO)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




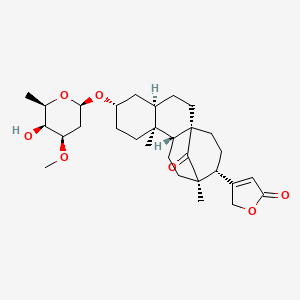
![1-N'-[3-fluoro-4-[7-[2-[2-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]ethoxy]ethoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12430306.png)
